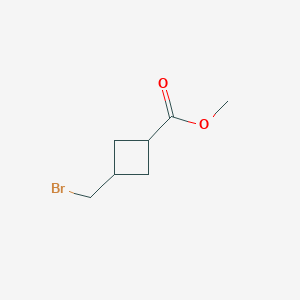

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(bromomethyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-10-7(9)6-2-5(3-6)4-8/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGANZNOSVEEIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544394 | |

| Record name | Methyl 3-(bromomethyl)cyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89892-95-5 | |

| Record name | Methyl 3-(bromomethyl)cyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 3-(bromomethyl)cyclobutane-1-carboxylate" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate, a key building block in modern medicinal chemistry and materials science. The document details a robust and scalable synthetic protocol, offering in-depth explanations of the underlying reaction mechanisms and the rationale behind critical process parameters. Furthermore, it presents a complete characterization profile, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to ensure the identity and purity of the target compound. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a practical and scientifically rigorous resource for the preparation and validation of this important cyclobutane derivative.

Introduction and Significance

Cyclobutane scaffolds are increasingly recognized for their valuable role in drug discovery. Their rigid, three-dimensional structures offer a unique conformational profile that can enhance binding affinity, improve metabolic stability, and fine-tune the physicochemical properties of bioactive molecules. Methyl 3-(bromomethyl)cyclobutane-1-carboxylate, in particular, serves as a versatile bifunctional intermediate. The bromomethyl group provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities, while the methyl ester can be readily hydrolyzed or otherwise transformed, enabling further molecular elaboration.

The strategic importance of this compound lies in its ability to introduce the cyclobutane motif into larger, more complex molecules. This has been demonstrated in the synthesis of novel therapeutic agents targeting a range of diseases, where the cyclobutane core imparts favorable pharmacokinetic and pharmacodynamic properties.

Synthetic Approach: A Detailed Protocol and Mechanistic Insight

The synthesis of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is typically achieved through a two-step sequence starting from the commercially available dimethyl cyclobutane-1,3-dicarboxylate. This involves a selective reduction of one ester group to a primary alcohol, followed by a bromination reaction.

Step 1: Selective Mono-reduction of Dimethyl cyclobutane-1,3-dicarboxylate

The initial step focuses on the selective reduction of one of the two ester groups of dimethyl cyclobutane-1,3-dicarboxylate to a hydroxymethyl group. This is a critical transformation that requires a mild and selective reducing agent to avoid over-reduction or reaction at both ester sites. Sodium borohydride (NaBH₄) in the presence of a Lewis acid such as lithium chloride (LiCl) or in a mixed solvent system including an alcohol is a commonly employed and effective method.

Experimental Protocol:

-

To a stirred solution of dimethyl cyclobutane-1,3-dicarboxylate (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and methanol (MeOH) at 0 °C, add lithium chloride (1.2 equivalents) portionwise.

-

Slowly add sodium borohydride (1.5 equivalents) to the reaction mixture, ensuring the temperature is maintained below 5 °C.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate.

Causality and Expertise: The use of lithium chloride is crucial as it coordinates to the carbonyl oxygen of the ester, enhancing its electrophilicity and facilitating the hydride attack from sodium borohydride. The mixed solvent system helps to moderate the reactivity of the borohydride, promoting the selective mono-reduction.

Step 2: Bromination of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

The subsequent step involves the conversion of the primary alcohol to a bromide. A common and effective method for this transformation is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). This reaction proceeds under mild conditions and generally provides high yields with good functional group tolerance.

Experimental Protocol:

-

Dissolve the crude methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Add carbon tetrabromide (1.2 equivalents) portionwise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Trustworthiness and Self-Validation: The progress of both reaction steps should be meticulously monitored by TLC to ensure complete conversion of the starting material and to identify the formation of the desired product. The distinct polarity differences between the starting materials, intermediates, and final product allow for clear separation and reaction tracking.

Synthesis Workflow Diagram

Caption: Synthesis workflow for Methyl 3-(bromomethyl)cyclobutane-1-carboxylate.

Purification and Characterization

Thorough purification and characterization are paramount to confirm the identity, purity, and structure of the synthesized Methyl 3-(bromomethyl)cyclobutane-1-carboxylate.

Purification

Column chromatography using silica gel is the preferred method for purifying the final product. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective in separating the desired product from triphenylphosphine oxide (a byproduct of the Appel reaction) and any unreacted starting materials.

Characterization Data

The following table summarizes the expected spectroscopic data for Methyl 3-(bromomethyl)cyclobutane-1-carboxylate.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): 3.68 (s, 3H, OCH₃), 3.45 (d, 2H, CH₂Br), 2.80-2.95 (m, 1H, CHCO₂Me), 2.40-2.60 (m, 1H, CHCH₂Br), 2.20-2.35 (m, 4H, cyclobutane CH₂) |

| ¹³C NMR | δ (ppm): 174.5 (C=O), 51.8 (OCH₃), 40.2 (CHCO₂Me), 35.8 (CH₂Br), 34.5 (CHCH₂Br), 30.1 (cyclobutane CH₂) |

| IR (Infrared) | ν (cm⁻¹): 2950 (C-H), 1730 (C=O, ester), 1200 (C-O), 650 (C-Br) |

| MS (Mass Spec) | m/z: [M+H]⁺ calculated for C₇H₁₁BrO₂: 207.00, 209.00 (isotopic pattern for Br) |

Safety and Handling

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is a brominated organic compound and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Carbon tetrabromide is toxic and should be handled with extreme care. For detailed safety information, consult the Safety Data Sheet (SDS) for all reagents used.

Conclusion

This guide has outlined a reliable and well-documented procedure for the synthesis of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate. By providing detailed experimental protocols, mechanistic insights, and comprehensive characterization data, this document serves as a valuable resource for chemists in both academic and industrial settings. The strategic application of this versatile building block will undoubtedly continue to contribute to the advancement of drug discovery and materials science.

References

"Methyl 3-(bromomethyl)cyclobutane-1-carboxylate" CAS number and properties

An In-depth Technical Guide to Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

Abstract

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is a bifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its rigid cyclobutane scaffold, combined with two distinct reactive centers—a primary alkyl bromide and a methyl ester—offers a versatile platform for the synthesis of complex molecular architectures. The strained four-membered ring imparts unique conformational constraints that are increasingly sought after in drug design to explore novel chemical space and improve pharmacological properties. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, plausible synthetic strategies, characteristic reactivity, and potential applications, with a particular focus on its utility for researchers in drug development.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of all scientific inquiry. Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is registered under several identifiers, with its CAS number being the most unique.

| Identifier | Value | Source |

| CAS Number | 89892-95-5 | PubChem[1] |

| IUPAC Name | methyl 3-(bromomethyl)cyclobutane-1-carboxylate | PubChem[1] |

| Molecular Formula | C₇H₁₁BrO₂ | PubChem[1] |

| InChI Key | UWGANZNOSVEEIE-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | COC(=O)C1CC(C1)CBr | PubChem[1] |

Synonyms:

-

3-(Bromomethyl)cyclobutanecarboxylic acid methyl ester

-

Methyl 3-(bromomethyl)cyclobutanecarboxylate[1]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and suitability for various applications. The data below are computed properties, providing a reliable estimate for experimental design.

| Property | Value | Unit | Source |

| Molecular Weight | 207.06 | g/mol | PubChem[1] |

| Monoisotopic Mass | 205.99424 | Da | PubChem[1] |

| XLogP3-AA (LogP) | 1.6 | PubChem[1] | |

| Hydrogen Bond Donor Count | 0 | PubChem[1] | |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] | |

| Rotatable Bond Count | 3 | PubChem[1] |

Synthesis and Manufacturing Insights

While specific, peer-reviewed synthetic procedures for Methyl 3-(bromomethyl)cyclobutane-1-carboxylate are not extensively published, a logical and robust synthetic strategy can be devised based on established transformations of similar cyclobutane systems. The most direct approach involves the bromination of the corresponding alcohol, Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate. This precursor itself can be synthesized from commercially available starting materials.

The causality behind this choice of pathway lies in the high efficiency and selectivity of converting primary alcohols to alkyl bromides. A common and effective method is the Appel reaction or a variation thereof. A plausible large-scale synthesis could utilize triphenylphosphite and bromine, a method documented for the synthesis of the related compound (bromomethyl)cyclobutane.[2]

Proposed Synthetic Workflow

Caption: Proposed synthesis of the target compound.

Experimental Protocol (Conceptual)

-

Selective Reduction: The starting diester, Dimethyl 1,3-cyclobutanedicarboxylate, is dissolved in an appropriate aprotic solvent (e.g., THF). A mild and selective reducing agent, such as Lithium Borohydride (LiBH₄), is added portion-wise at a controlled temperature (e.g., 0 °C) to selectively reduce one of the ester groups to the primary alcohol. The reaction is monitored by TLC or GC-MS until completion.

-

Work-up and Isolation: The reaction is carefully quenched, and the product, Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate, is isolated through extraction and purified using column chromatography.

-

Bromination: The purified alcohol is dissolved in a suitable solvent like dichloromethane (DCM). A brominating agent, such as a pre-formed complex of triphenylphosphine and carbon tetrabromide (Appel reaction), is added. This reaction proceeds via a nucleophilic substitution mechanism, converting the hydroxyl group into a good leaving group, which is then displaced by the bromide ion.

-

Final Purification: After the reaction is complete, the crude product is washed, concentrated, and purified by vacuum distillation or column chromatography to yield the final product, Methyl 3-(bromomethyl)cyclobutane-1-carboxylate.

This self-validating protocol includes clear checkpoints (TLC, GC-MS) and purification steps to ensure the identity and purity of the intermediates and the final product.

Reactivity and Applications in Drug Development

The synthetic utility of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate stems from its two orthogonal functional groups.

-

The Bromomethyl Group: This primary alkyl bromide is an excellent electrophile, highly susceptible to Sₙ2 reactions. This allows for the covalent attachment of the cyclobutane scaffold to a wide range of nucleophiles, including amines, thiols, phenols, and carbanions. This reactivity is fundamental in medicinal chemistry for building more complex drug candidates.[3] The cyclobutylmethyl moiety is a valuable structural motif found in several active pharmaceutical ingredients.[4]

-

The Methyl Ester Group: The ester provides a secondary site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or used as a handle for salt formation to improve solubility. Alternatively, it can be reduced to a primary alcohol.

This bifunctionality makes it a powerful tool for fragment-based drug discovery (FBDD) and as a scaffold for creating chemical libraries.

General Reactivity Schematic

Caption: Key reaction pathways for the title compound.

Spectroscopic Characterization (Predicted)

While a comprehensive, published dataset is scarce, the structure of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate allows for a reliable prediction of its key spectroscopic features, which are crucial for reaction monitoring and quality control.[5][6]

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region. Key signals would include:

-

A singlet around 3.7 ppm for the methyl ester protons (-OCH₃).

-

A doublet around 3.5 ppm for the bromomethyl protons (-CH₂Br).

-

A series of multiplets between 2.0 and 3.0 ppm for the cyclobutane ring protons.

-

-

¹³C NMR: The carbon NMR would show distinct signals for each of the seven carbon atoms:

-

A peak around 175 ppm for the ester carbonyl carbon (C=O).

-

A signal around 52 ppm for the methoxy carbon (-OCH₃).

-

A signal around 35-40 ppm for the bromomethyl carbon (-CH₂Br).

-

Several signals in the 20-40 ppm range for the cyclobutane ring carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band around 1730 cm⁻¹ , characteristic of the C=O stretch of the saturated ester.[7] A band in the region of 600-700 cm⁻¹ corresponding to the C-Br stretch would also be expected.

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would appear as a doublet of nearly equal intensity at m/z 206 and 208, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). A prominent fragment would be the loss of the bromine atom (M-Br)⁺.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is associated with significant hazards.[1]

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Handling Recommendations: This compound should be handled only by trained professionals in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat, is mandatory.

References

-

PubChem. Methyl 3-(bromomethyl)cyclobutane-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Request PDF. Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

-

PubChem. Methyl 3-bromocyclobutane-1-carboxylate. National Center for Biotechnology Information. [Link]

-

ChemBK. methyl 1-bromocyclobutane-1-carboxylate. [Link]

-

EPFL. Chemical Science. [Link]

-

Asian Journal of Research in Chemistry. GC-MS, FT-IR and NMR Spectroscopy Analysis for Metabolome Profiling of Thyme Oil. [Link]

-

OpenStax. Chapter 29 – Review – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

Sources

- 1. Methyl 3-(bromomethyl)cyclobutane-1-carboxylate | C7H11BrO2 | CID 13585217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Bromomethyl)cyclobutane synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (Bromomethyl)cyclobutane | 17247-58-4 | Benchchem [benchchem.com]

- 5. files.eric.ed.gov [files.eric.ed.gov]

- 6. ajrconline.org [ajrconline.org]

- 7. Chapter 29 – Review – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

"Methyl 3-(bromomethyl)cyclobutane-1-carboxylate" IUPAC name and structure

An In-depth Technical Guide to Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its fundamental properties, a robust and validated synthesis protocol, and its strategic applications in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile reagent.

Core Identity: IUPAC Nomenclature and Molecular Structure

The unambiguous identification of a chemical entity is paramount for scientific rigor. The compound of interest is formally recognized under the International Union of Pure and Applied Chemistry (IUPAC) system.

-

IUPAC Name: methyl 3-(bromomethyl)cyclobutane-1-carboxylate[1]

-

CAS Number: 89892-95-5[1]

-

Molecular Formula: C₇H₁₁BrO₂[1]

The structure features a cyclobutane ring, a four-membered carbocycle known for conferring unique conformational constraints in drug candidates.[2] This ring is substituted at the 1- and 3-positions with a methyl ester and a bromomethyl group, respectively. These two functional groups provide orthogonal chemical handles for sequential elaboration, making this molecule a highly valuable bifunctional building block.

Caption: 2D Structure of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical properties and hazards is a prerequisite for its safe handling and effective use in experimental design.

| Property | Value | Source |

| Molecular Weight | 207.06 g/mol | [1] |

| Exact Mass | 205.99424 Da | [1] |

| Physical State | Liquid (Predicted) | N/A |

| Boiling Point | Not available | N/A |

| Density | Not available | N/A |

GHS Hazard Information: This compound must be handled with appropriate precautions in a laboratory setting. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

-

H301: Toxic if swallowed (Acute toxicity, oral)[1]

-

H315: Causes skin irritation (Skin corrosion/irritation)[1]

-

H318: Causes serious eye damage (Serious eye damage/eye irritation)[1]

-

H335: May cause respiratory irritation (Specific target organ toxicity, single exposure)[1]

Handling Recommendation: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.

Synthesis Protocol: A Validated Approach

While multiple synthetic routes may be conceived, we present a robust and logical two-step sequence starting from a commercially available precursor. This pathway relies on well-established, high-yielding transformations familiar to synthetic organic chemists.

Overall Reaction Scheme: Dimethyl cyclobutane-1,3-dicarboxylate → Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate → Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

Caption: Proposed two-step synthesis workflow for the target compound.

Step 1: Selective Monoreduction of Dimethyl cyclobutane-1,3-dicarboxylate

-

Causality: The primary challenge is the selective reduction of one of two equivalent ester functionalities. A mild and selective reducing agent is required to favor mono-reduction and prevent over-reduction to the diol. Lithium borohydride (LiBH₄) is an excellent choice for this transformation, as it is less reactive than lithium aluminum hydride (LAH) and can be used in ethereal solvents like Tetrahydrofuran (THF) at controlled temperatures to achieve the desired selectivity.

-

Detailed Protocol:

-

To a solution of dimethyl cyclobutane-1,3-dicarboxylate (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere at 0 °C, add a solution of lithium borohydride (0.5-0.6 eq) in THF dropwise over 30 minutes.

-

Stir the reaction mixture at 0 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quench the reaction cautiously by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is ~2-3.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate.

-

Step 2: Bromination via the Appel Reaction

-

Causality: The conversion of the primary alcohol to the corresponding bromide is a standard transformation. The Appel reaction, utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is a reliable and high-yielding method that proceeds under mild, neutral conditions, thus avoiding potential side reactions associated with acidic reagents (e.g., HBr). The mechanism involves the in-situ formation of a phosphonium salt, which activates the hydroxyl group for nucleophilic substitution by the bromide ion. This methodology is well-documented for converting primary alcohols to bromides on a cyclobutane scaffold.[3]

-

Detailed Protocol:

-

Dissolve Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous Dichloromethane (DCM) (0.3 M) under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triphenylphosphine (1.5 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Add hexane to the residue to precipitate the triphenylphosphine oxide byproduct. Filter the solid and wash with cold hexane.

-

Combine the filtrates and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the final product, Methyl 3-(bromomethyl)cyclobutane-1-carboxylate.

-

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of strained carbocycles like cyclobutane into drug candidates is a powerful strategy for optimizing pharmacological properties.[2] The rigid, puckered nature of the cyclobutane ring can lock a molecule into a specific, biologically active conformation, thereby enhancing binding affinity and selectivity for its target protein.[2]

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is an exemplary building block for accessing this chemical space.

-

Bifunctional Handle: The methyl ester can undergo hydrolysis to the carboxylic acid, which can then form amide bonds. The bromomethyl group is an excellent electrophile for alkylating nucleophiles such as amines, phenols, or thiols. This dual reactivity allows for its seamless integration into complex molecular scaffolds.

-

Medicinal Chemistry Precursor: This reagent is a key intermediate for synthesizing more complex substituted cyclobutanes. For instance, the (bromomethyl)cyclobutane moiety is a critical component of Butorphanol, a potent morphinan-type opioid analgesic.[4] The N-cyclobutylmethyl group is essential for its specific pharmacological profile.[4] Furthermore, related bromomethyl cyclobutane structures have been utilized in the synthesis of novel amino acids for potential therapeutic applications, such as boron neutron capture therapy.[5]

Conclusion

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is a high-value building block for chemical synthesis and drug discovery. Its well-defined structure, coupled with its dual functional handles, provides a reliable entry point for introducing the conformationally rigid cyclobutane motif into novel molecular architectures. The synthetic protocol detailed herein offers a validated and scalable method for its preparation, empowering researchers to leverage the unique properties of this compound in their scientific endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13585217, Methyl 3-(bromomethyl)cyclobutane-1-carboxylate. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67111247, Methyl 3-(bromomethyl)cyclopentane-1-carboxylate. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71361507, Methyl 3-bromocyclobutane-1-carboxylate. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12523845, Methyl 3-methylcyclobutene-1-carboxylate. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68172032, Methyl 3-methylcyclobutanecarboxylate. Retrieved from [Link].

-

MySkinRecipes (n.d.). 1-(3-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid. Retrieved from [Link].

-

ResearchGate (n.d.). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Retrieved from [Link].

-

ResearchGate (n.d.). Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. Retrieved from [Link].

-

Wessjohann, L. A., et al. (2018). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 13(17), 1749-1760. Retrieved from [Link].

-

Kabalka, G. W., & Yao, M. L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. The Journal of Organic Chemistry, 69(24), 8280–8286. Retrieved from [Link].

-

PubChemLite (n.d.). 1-(bromomethyl)-3-methylcyclobutane (C6H11Br). Retrieved from [Link].

Sources

- 1. Methyl 3-(bromomethyl)cyclobutane-1-carboxylate | C7H11BrO2 | CID 13585217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (Bromomethyl)cyclobutane synthesis - chemicalbook [chemicalbook.com]

- 4. (Bromomethyl)cyclobutane | 17247-58-4 | Benchchem [benchchem.com]

- 5. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate: A Technical Guide

Introduction

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is a bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery. Its cyclobutane core imparts a degree of conformational rigidity, while the ester and bromomethyl groups offer versatile handles for further chemical modification. As with any novel or sparsely documented compound, unambiguous structural confirmation is paramount. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic signatures of this molecule for synthesis, characterization, and quality control purposes. The data presented herein is a combination of predicted values from computational models and comparisons with structurally analogous compounds, providing a robust framework for spectral interpretation.

It is important to note that methyl 3-(bromomethyl)cyclobutane-1-carboxylate can exist as cis and trans diastereomers. The spatial relationship between the ester and bromomethyl groups will influence the chemical environment of the atoms, leading to distinct, albeit potentially overlapping, spectroscopic signals for each isomer. This guide will address the expected spectral features for both isomers where relevant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

The following table outlines the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) for the protons in both cis and trans isomers of methyl 3-(bromomethyl)cyclobutane-1-carboxylate. These predictions are based on established chemical shift increments and analysis of similar structures.

| Assignment | Structure | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Methoxy Protons | -OCH₃ | ~ 3.7 | Singlet (s) | N/A |

| Bromomethyl Protons | -CH₂Br | ~ 3.5 - 3.6 | Doublet (d) | ~ 6-7 |

| Methine Proton | -CH(COOCH₃) | ~ 2.8 - 3.1 | Multiplet (m) | - |

| Methine Proton | -CH(CH₂Br) | ~ 2.5 - 2.8 | Multiplet (m) | - |

| Cyclobutane Ring Protons | -CH₂- | ~ 1.9 - 2.4 | Multiplets (m) | - |

-

Methoxy Group (-OCH₃): A sharp singlet integrating to three protons is expected around 3.7 ppm. This is a characteristic signal for a methyl ester and is typically well-resolved from other signals.

-

Bromomethyl Group (-CH₂Br): The two protons of the bromomethyl group are expected to appear as a doublet in the range of 3.5-3.6 ppm[1]. The electron-withdrawing effect of the bromine atom shifts these protons downfield. They will be split by the adjacent methine proton on the cyclobutane ring.

-

Cyclobutane Ring Protons: The protons on the cyclobutane ring will present a complex set of overlapping multiplets in the aliphatic region (approximately 1.9-3.1 ppm). The exact chemical shifts and coupling patterns will be highly dependent on the stereochemistry (cis vs. trans).

-

The methine proton alpha to the ester group (-CH(COOCH₃)) is expected to be the most downfield of the ring protons due to the deshielding effect of the carbonyl group.

-

The methine proton attached to the bromomethyl-bearing carbon (-CH(CH₂Br)) will also be shifted downfield.

-

The remaining methylene protons on the ring will resonate at higher fields. Due to the puckered nature of the cyclobutane ring, these protons are diastereotopic and will likely exhibit complex splitting patterns.

-

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters for a 400 MHz spectrometer would include a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8-16) should be collected to achieve an adequate signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and information about their chemical environment.

The following table presents the predicted chemical shifts for the carbon atoms in both isomers of the target molecule.

| Assignment | Structure | Predicted δ (ppm) |

| Carbonyl Carbon | >C=O | ~ 174 - 176 |

| Methoxy Carbon | -OCH₃ | ~ 52 |

| Bromomethyl Carbon | -CH₂Br | ~ 35 - 38 |

| Methine Carbon | -CH(COOCH₃) | ~ 40 - 43 |

| Methine Carbon | -CH(CH₂Br) | ~ 38 - 41 |

| Cyclobutane Ring Carbons | -CH₂- | ~ 25 - 30 |

-

Carbonyl Carbon (>C=O): The ester carbonyl carbon is expected to resonate at the lowest field, typically in the range of 174-176 ppm. This is a highly characteristic and reliable signal.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear around 52 ppm.

-

Bromomethyl Carbon (-CH₂Br): The carbon attached to the bromine atom is expected in the region of 35-38 ppm. The electronegative bromine atom causes a downfield shift compared to a standard alkyl carbon.

-

Cyclobutane Ring Carbons: The four carbons of the cyclobutane ring will appear in the aliphatic region.

-

The methine carbons, being more substituted, will resonate further downfield than the methylene carbons. The carbon alpha to the ester group is predicted to be around 40-43 ppm, while the carbon bearing the bromomethyl group is expected around 38-41 ppm. The relative positions may vary between the cis and trans isomers.

-

The two methylene carbons of the ring are expected to be in the 25-30 ppm range. Depending on the symmetry of the isomer, these may be equivalent or non-equivalent.

-

The protocol is similar to that for ¹H NMR, with some key differences in acquisition parameters.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is often required due to the lower natural abundance of ¹³C.

-

Instrument Setup: As for ¹H NMR.

-

Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 220-240 ppm) is necessary. Due to the longer relaxation times of carbon nuclei, a longer relaxation delay may be needed for quantitative analysis, although for routine characterization, shorter delays are common. A significantly larger number of scans (e.g., 128 to several thousand) is required.

-

Processing: Similar to ¹H NMR processing.

Caption: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aliphatic (CH, CH₂, CH₃) | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Ester | 1735 - 1750 | Strong |

| C-O Stretch | Ester | 1150 - 1250 | Strong |

| C-Br Stretch | Alkyl Bromide | 515 - 690 | Medium-Strong |

-

C=O Stretch: The most prominent and diagnostic peak in the IR spectrum will be the strong absorption from the ester carbonyl stretch, expected in the 1735-1750 cm⁻¹ region[2]. Its presence is a strong indicator of the ester functional group.

-

C-H Stretches: A series of medium to strong bands just below 3000 cm⁻¹ will correspond to the C-H stretching vibrations of the methyl and cyclobutane groups.

-

C-O Stretch: A strong band in the 1150-1250 cm⁻¹ region is characteristic of the C-O single bond stretching of the ester group.

-

C-Br Stretch: A medium to strong absorption in the fingerprint region, between 515-690 cm⁻¹, will be indicative of the C-Br bond stretch[3]. This region can be complex, but the presence of a notable peak here supports the inclusion of the bromomethyl group.

-

Sample Preparation (Neat Liquid): If the compound is a liquid, a drop can be placed directly between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the prepared sample in the spectrometer's beam path and acquire the spectrum.

-

Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Caption: Workflow for IR spectroscopy analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and elucidating the structure. For this compound, Electron Ionization (EI) would be a common technique.

The molecular formula of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is C₇H₁₁BrO₂. The molecular weight is 207.06 g/mol [4]. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of nearly equal intensity, separated by 2 mass units.

| Ion | Formula | Predicted m/z | Interpretation |

| [M]⁺ | [C₇H₁₁BrO₂]⁺ | 206 / 208 | Molecular ion |

| [M - OCH₃]⁺ | [C₆H₈BrO]⁺ | 175 / 177 | Loss of the methoxy radical |

| [M - Br]⁺ | [C₇H₁₁O₂]⁺ | 127 | Loss of the bromine radical |

| [M - COOCH₃]⁺ | [C₆H₈Br]⁺ | 147 / 149 | Loss of the carbomethoxy radical |

| [CH₂Br]⁺ | [CH₂Br]⁺ | 93 / 95 | Bromomethyl cation |

-

Molecular Ion Peak ([M]⁺): The presence of a doublet at m/z 206 and 208 with roughly equal intensities would be strong evidence for a compound containing one bromine atom and would confirm the molecular weight.

-

Key Fragment Ions:

-

Loss of -OCH₃ (m/z 175/177): The loss of a methoxy radical (•OCH₃, 31 Da) from the ester is a very common fragmentation pathway.

-

Loss of -Br (m/z 127): Cleavage of the C-Br bond to lose a bromine radical (•Br, 79/81 Da) would result in a fragment at m/z 127. This peak would not have the isotopic bromine pattern.

-

Loss of -COOCH₃ (m/z 147/149): Loss of the entire carbomethoxy group (•COOCH₃, 59 Da) would also be a likely fragmentation.

-

Bromomethyl Cation (m/z 93/95): The appearance of a doublet at m/z 93/95 corresponding to the [CH₂Br]⁺ fragment would confirm the presence of the bromomethyl moiety.

-

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Caption: Workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of methyl 3-(bromomethyl)cyclobutane-1-carboxylate provides a clear and detailed picture of its molecular structure. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework and the connectivity of the functional groups. IR spectroscopy provides rapid confirmation of the presence of the key ester and alkyl bromide moieties. Finally, mass spectrometry confirms the molecular weight and provides further structural evidence through predictable fragmentation patterns, most notably the characteristic isotopic signature of bromine. The combination of these techniques, guided by the predicted data and interpretations presented in this guide, allows for the unambiguous identification and characterization of this versatile chemical building block.

References

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13585217, Methyl 3-(bromomethyl)cyclobutane-1-carboxylate. Retrieved from [Link]

-

Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 29.6 Infrared (IR) Spectroscopy. Retrieved from [Link]

Sources

- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 2. Visualizer loader [nmrdb.org]

- 3. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

"Methyl 3-(bromomethyl)cyclobutane-1-carboxylate" vs "Methyl 3-bromocyclobutane-1-carboxylate"

An In-Depth Technical Guide to Key Cyclobutane Building Blocks for Drug Discovery: Methyl 3-(bromomethyl)cyclobutane-1-carboxylate vs. Methyl 3-bromocyclobutane-1-carboxylate

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is relentless. Among these, the cyclobutane moiety has garnered significant interest for its ability to introduce three-dimensionality, conformational rigidity, and serve as a bioisostere for larger or more flexible groups.[1][2] This guide provides an in-depth technical comparison of two closely related yet functionally distinct cyclobutane-based building blocks: Methyl 3-(bromomethyl)cyclobutane-1-carboxylate and Methyl 3-bromocyclobutane-1-carboxylate .

The seemingly subtle difference in the placement of the bromine atom—on a methylene substituent versus directly on the cyclobutane ring—has profound implications for the synthetic utility and reactivity of these molecules. This document will elucidate these differences, providing researchers, scientists, and drug development professionals with the foundational knowledge to strategically incorporate these building blocks into their synthetic workflows. We will explore viable synthetic routes, compare and contrast their chemical reactivity based on fundamental principles of organic chemistry, and discuss their potential applications in the design and synthesis of novel therapeutic agents.

Physicochemical Properties

A clear understanding of the fundamental properties of these isomers is the first step in their effective utilization. The table below summarizes their key physicochemical characteristics.

| Property | Methyl 3-(bromomethyl)cyclobutane-1-carboxylate | Methyl 3-bromocyclobutane-1-carboxylate |

| Molecular Formula | C₇H₁₁BrO₂[3] | C₆H₉BrO₂[4] |

| Molecular Weight | 207.07 g/mol [3] | 193.04 g/mol [4] |

| CAS Number | 89892-95-5[3] | 4935-00-6[4] |

| Appearance | Colorless to light yellow liquid (predicted) | Colorless to light yellow liquid |

| Boiling Point | Not reported | 193.8 ± 33.0 °C (Predicted) |

| Structure |

Synthesis of Key Building Blocks

The efficient and scalable synthesis of these building blocks is paramount for their application in drug discovery programs. Below, we outline plausible and detailed synthetic protocols for each compound, grounded in established organic chemistry transformations.

Synthesis of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

The synthesis of this primary alkyl bromide can be logically approached in a two-step sequence starting from a suitable carboxylic acid precursor, involving an initial esterification followed by the conversion of a primary alcohol to the corresponding bromide.

Figure 1: Synthetic pathway for Methyl 3-(bromomethyl)cyclobutane-1-carboxylate.

Experimental Protocol: Synthesis of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

Step 1: Fischer Esterification of 3-(Hydroxymethyl)cyclobutane-1-carboxylic acid

-

To a solution of 3-(hydroxymethyl)cyclobutane-1-carboxylic acid (1.0 eq) in methanol (5-10 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (0.05 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.[5]

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate, which can often be used in the next step without further purification.

Step 2: Bromination of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

-

Dissolve the crude Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise, maintaining the temperature at 0 °C.[6]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by slowly pouring it over crushed ice.

-

Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield Methyl 3-(bromomethyl)cyclobutane-1-carboxylate.

Synthesis of Methyl 3-bromocyclobutane-1-carboxylate

The synthesis of this secondary alkyl bromide can be achieved via a modified Hunsdiecker reaction, which allows for the decarboxylative bromination of a carboxylic acid.[7][8]

Figure 2: Synthetic pathway for Methyl 3-bromocyclobutane-1-carboxylate.

Experimental Protocol: Synthesis of Methyl 3-bromocyclobutane-1-carboxylate

Step 1: Selective Monoesterification of Cyclobutane-1,3-dicarboxylic acid

Note: The selective monoesterification of dicarboxylic acids can be challenging. An alternative is the half-saponification of the corresponding diester.

-

Suspend cyclobutane-1,3-dicarboxylic acid (1.0 eq) in a mixture of acetic anhydride (1.1 eq) and methanol (excess).

-

Heat the mixture gently to facilitate the formation of the cyclic anhydride in situ, which then reacts with methanol to predominantly form the monoester.

-

Monitor the reaction by LC-MS.

-

Upon consumption of the starting material, remove the volatiles under reduced pressure.

-

Purify the resulting monoester by crystallization or column chromatography.

Step 2: Modified Hunsdiecker (Cristol-Firth) Reaction

-

To a flask charged with red mercuric oxide (HgO, 1.0 eq) and carbon tetrachloride (CCl₄), add the monomethyl cyclobutane-1,3-dicarboxylate (1.0 eq).

-

Heat the suspension to reflux with vigorous stirring.

-

Add a solution of bromine (1.0 eq) in CCl₄ dropwise to the refluxing mixture.[7]

-

Continue refluxing until the evolution of CO₂ ceases and the red color of the mercuric oxide is discharged.

-

Cool the reaction mixture and filter to remove the mercuric bromide.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain Methyl 3-bromocyclobutane-1-carboxylate.

Comparative Reactivity: A Tale of Two Bromides

The distinct positioning of the bromine atom in our two target molecules leads to a significant difference in their chemical reactivity, primarily in nucleophilic substitution reactions. This difference is rooted in the classification of the alkyl halides: Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is a primary alkyl bromide , while Methyl 3-bromocyclobutane-1-carboxylate is a secondary alkyl bromide .

Figure 3: Logical flow of reactivity comparison.

Nucleophilic Substitution (Sₙ2) Reactions

The Sₙ2 reaction is a concerted, bimolecular process where the rate is dependent on the concentration of both the substrate and the nucleophile. A key factor governing the rate of Sₙ2 reactions is steric hindrance at the electrophilic carbon center.

-

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate: As a primary alkyl bromide, the carbon atom bonded to the bromine is relatively unhindered. This allows for easy backside attack by a wide range of nucleophiles, leading to a faster reaction rate via the Sₙ2 pathway.

-

Methyl 3-bromocyclobutane-1-carboxylate: In this case, the bromine is attached to a secondary carbon atom within the cyclobutane ring. The ring itself, along with the hydrogen atom on the same carbon, creates significantly more steric bulk compared to the primary analogue. This increased steric hindrance impedes the approach of the nucleophile, resulting in a slower Sₙ2 reaction rate.

Causality in Experimental Choices: For synthetic transformations where a clean and rapid substitution is desired, Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is the superior choice. Its propensity to react via an Sₙ2 mechanism minimizes side reactions such as eliminations and rearrangements.

Nucleophilic Substitution (Sₙ1) Reactions

The Sₙ1 reaction is a stepwise, unimolecular process that proceeds through a carbocation intermediate. The rate of an Sₙ1 reaction is primarily determined by the stability of this carbocation.

-

Methyl 3-bromocyclobutane-1-carboxylate: The departure of the bromide ion would lead to a secondary carbocation on the cyclobutane ring. While secondary carbocations are more stable than primary ones, cyclobutyl cations are known to be relatively unstable and prone to rearrangement.

-

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate: This molecule would form a primary carbocation, which is highly unstable and thus, Sₙ1 reactions are generally not favored.

Elimination (E2) Reactions

Elimination reactions, particularly the E2 mechanism, are often in competition with substitution reactions. The E2 pathway is favored by strong, sterically hindered bases.

-

Methyl 3-bromocyclobutane-1-carboxylate: As a secondary halide, this substrate is more susceptible to E2 elimination reactions, especially in the presence of strong, non-nucleophilic bases. This can lead to the formation of a cyclobutene derivative, which may be an undesired side product.

-

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate: Primary halides are less prone to E2 elimination unless a very bulky base is used.

Trustworthiness of Protocols: When designing a synthesis, the choice between these two building blocks will dictate the choice of reaction conditions. For the primary bromide, a wide range of nucleophiles can be employed under standard Sₙ2 conditions. For the secondary bromide, milder nucleophiles and conditions that favor substitution over elimination (e.g., polar aprotic solvents, less basic nucleophiles) should be chosen to maximize the yield of the desired substitution product.

Applications in Drug Discovery

The cyclobutane ring is a valuable motif in medicinal chemistry, offering a unique conformational profile and serving as a versatile scaffold.[1][2] Both Methyl 3-(bromomethyl)cyclobutane-1-carboxylate and Methyl 3-bromocyclobutane-1-carboxylate serve as excellent starting points for introducing this scaffold into potential drug candidates.

Role as Bioisosteres and Scaffolds

The cyclobutane ring can act as a bioisosteric replacement for other groups, such as gem-dimethyl groups or larger rings, to modulate a compound's physicochemical properties and metabolic stability.[1] The ester and bromide functionalities on these molecules provide orthogonal handles for further synthetic elaboration.

Introduction of the Cyclobutylmethyl Moiety

The "bromomethyl" isomer is particularly useful for introducing a cyclobutylmethyl group onto a heteroatom (N, O, S) of a core scaffold. This is a common strategy in drug design to probe hydrophobic pockets in target proteins and to improve metabolic stability. For example, the related (bromomethyl)cyclobutane has been used in the synthesis of potent analgesics.

Functionalization of the Cyclobutane Ring

The "bromo" isomer allows for the direct attachment of a nucleophile to the cyclobutane ring. This can be used to position key pharmacophoric groups in a specific three-dimensional orientation, which is crucial for optimizing drug-target interactions.

Given their reactivity profiles, these building blocks can be envisioned as key intermediates in the synthesis of a wide range of therapeutic agents, including but not limited to:

-

Enzyme inhibitors

-

Receptor agonists and antagonists

-

Antiviral and anticancer agents

The choice between the two isomers will depend on the desired final structure and the synthetic strategy employed. The primary bromide offers a more reliable route for Sₙ2-type elaborations, while the secondary bromide, though more challenging to work with, allows for direct functionalization of the cyclobutane ring.

Conclusion

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate and Methyl 3-bromocyclobutane-1-carboxylate are valuable, albeit distinct, building blocks for the modern medicinal chemist. The primary bromide is the more reactive and predictable partner for nucleophilic substitution reactions, making it ideal for the straightforward introduction of the cyclobutylmethylene ester moiety. In contrast, the secondary bromide offers the potential for direct functionalization of the cyclobutane ring, but its use requires careful consideration of competing elimination reactions and potentially slower reaction kinetics.

By understanding the nuances of their synthesis and reactivity, researchers can make informed decisions about which of these versatile building blocks is best suited for their specific drug discovery and development objectives. This guide provides a solid foundation for the strategic application of these important synthetic intermediates.

References

-

Bariwal, J., & Van der Eycken, E. (2013). Cyclobutane in medicinal chemistry. Chemistry–A European Journal, 19(37), 12156-12167. [Link]

-

PubChem. (n.d.). Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Tetrahydrofurfuryl bromide. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-Bromo-3-chlorocyclobutane. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Hunsdiecker reaction. In Wikipedia. Retrieved from [Link]

-

van der Kolk, R., Bolt, M., Leest, M., Rutjes, F., & van Delft, F. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(1), e202100481. [Link]

-

PubChem. (n.d.). Methyl 3-bromocyclobutane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(bromomethyl)cyclobutane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Bladt, D., Murray, S., Gitch, B., et al. (2011). Acid-Catalyzed Preparation of Biodiesel from Waste Vegetable Oil: An Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 88(2), 201–203. [Link]

-

Fischer Esterification Lab (Student Handout). (n.d.). Retrieved from [Link]

-

Fischer Esterification. (n.d.). Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, February 28). Conditions for free radical bromination using NBS and peroxides? Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-Bromo-3-chlorocyclobutane. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Hunsdiecker reaction. In Wikipedia. Retrieved from [Link]

-

BYJU'S. (n.d.). Hunsdiecker Reaction. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, September 4). Hunsdiecker reaction. Retrieved from [Link]

-

Sciencemadness Wiki. (2020, May 15). Hunsdiecker reaction. Retrieved from [Link]

-

Furman Chemistry 120 - PBworks. (n.d.). Free Radical Reaction With NBS as the Initiator. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

-

YouTube. (2021, May 24). NBS: Radical Bromination. Retrieved from [Link]

-

MDPI. (2018, August 28). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

ResearchGate. (2008, August 7). Synthesis and Dehydrobromination of 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carbonitriles and Methyl 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carboxylates. Retrieved from [Link]

-

ResearchGate. (2023, August). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(bromomethyl)cyclopentanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-methylcyclobutene-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Tetrahydrofurfuryl bromide. Retrieved from [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Methyl 3-(bromomethyl)cyclobutane-1-carboxylate | C7H11BrO2 | CID 13585217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 3-bromocyclobutane-1-carboxylate | C6H9BrO2 | CID 71361507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lakeland.edu [lakeland.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reactivity and Stability of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is a key building block in modern medicinal chemistry and organic synthesis. Its rigid, three-dimensional cyclobutane scaffold offers a unique structural motif that is increasingly incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and explore novel chemical space. The presence of two orthogonal functional groups—a primary alkyl bromide and a methyl ester—provides synthetic handles for a variety of chemical transformations. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the reactivity and stability of this versatile molecule, offering field-proven insights into its handling, storage, and synthetic applications.

Chemical Structure and Properties

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate possesses a puckered cyclobutane ring, which imparts significant ring strain (approximately 26 kcal/mol) compared to its acyclic or larger-ring counterparts. This inherent strain influences the reactivity of the substituents. The primary alkyl bromide is a versatile electrophilic site, while the methyl ester can be manipulated through hydrolysis, amidation, or reduction.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁BrO₂ | [1] |

| Molecular Weight | 207.07 g/mol | [1] |

| Appearance | Colorless to light yellow liquid (predicted) | |

| CAS Number | 89892-95-5 | [1] |

Note: Some physical properties are predicted based on the structure and data for similar compounds.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of methyl 3-(bromomethyl)cyclobutane-1-carboxylate. As a primary alkyl bromide, it is susceptible to degradation over time, particularly when exposed to light, moisture, and elevated temperatures.

Recommended Storage:

-

Temperature: Refrigerate at 2-8 °C for long-term storage.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and oxygen.

-

Container: Use amber glass vials or bottles with tight-fitting caps to protect from light.

Potential Decomposition Pathways:

-

Hydrolysis: The ester functionality is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. The alkyl bromide can also undergo hydrolysis, particularly at elevated temperatures, to form the corresponding alcohol.

-

Elimination: In the presence of strong, non-nucleophilic bases, dehydrobromination can occur to form methyl 3-methylenecyclobutane-1-carboxylate.

-

Nucleophilic Substitution: Over time, impurities or atmospheric moisture can act as nucleophiles, leading to the gradual degradation of the compound.

Key Reactivity Profiles

The reactivity of methyl 3-(bromomethyl)cyclobutane-1-carboxylate is dominated by the primary alkyl bromide, which readily participates in nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (S(_N)2)

As a primary alkyl bromide, this compound is an excellent substrate for S(_N)2 reactions. These reactions proceed with inversion of stereochemistry at the carbon bearing the bromine atom. A wide variety of nucleophiles can be employed to introduce new functional groups.

Common Nucleophiles and Their Products:

| Nucleophile | Reagent Example | Product |

| Azide | Sodium azide (NaN₃) | Methyl 3-(azidomethyl)cyclobutane-1-carboxylate |

| Hydroxide | Sodium hydroxide (NaOH) | Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate |

| Alkoxide | Sodium ethoxide (NaOEt) | Methyl 3-(ethoxymethyl)cyclobutane-1-carboxylate |

| Amine | Ammonia, primary/secondary amines | Methyl 3-(aminomethyl)cyclobutane-1-carboxylate derivatives |

| Thiolate | Sodium thiophenoxide (NaSPh) | Methyl 3-((phenylthio)methyl)cyclobutane-1-carboxylate |

Experimental Protocol: Synthesis of Methyl 3-(azidomethyl)cyclobutane-1-carboxylate (A Representative S(_N)2 Reaction)

This protocol is a representative procedure for a typical S(_N)2 reaction.

Materials:

-

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of methyl 3-(bromomethyl)cyclobutane-1-carboxylate (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel to yield methyl 3-(azidomethyl)cyclobutane-1-carboxylate.

Causality Behind Experimental Choices:

-

Solvent: DMF is a polar aprotic solvent that is ideal for S(_N)2 reactions as it solvates the cation (Na⁺) but not the nucleophile (N₃⁻), thus increasing the nucleophilicity of the azide ion.

-

Excess Nucleophile: A slight excess of sodium azide is used to ensure the complete consumption of the starting material.

-

Workup: The aqueous workup is necessary to remove the DMF and excess sodium azide. The bicarbonate wash neutralizes any acidic impurities.

Elimination Reactions (E2)

In the presence of a strong, sterically hindered base, methyl 3-(bromomethyl)cyclobutane-1-carboxylate can undergo an E2 elimination reaction to form methyl 3-methylenecyclobutane-1-carboxylate. The use of a bulky base favors elimination over substitution.

Sources

A Technical Guide to Methyl 3-(bromomethyl)cyclobutane-1-carboxylate: A Versatile Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for modulating the physicochemical and pharmacological properties of therapeutic candidates. Among these, the cyclobutane moiety has garnered significant attention. Its rigid, puckered conformation offers a unique three-dimensional architecture that can enhance potency, improve selectivity, and optimize pharmacokinetic profiles when appropriately integrated into a molecular design.[1] Unlike more flexible aliphatic rings, the constrained nature of the cyclobutane scaffold can precisely orient substituents in space, facilitating optimal interactions with biological targets. This guide focuses on a key functionalized cyclobutane derivative, Methyl 3-(bromomethyl)cyclobutane-1-carboxylate (CAS No. 89892-95-5), a versatile building block poised for significant application in the synthesis of novel therapeutics.

Physicochemical Properties and Identification

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is a halogenated ester with the following key identifiers:

| Property | Value | Source |

| CAS Number | 89892-95-5 | |

| Molecular Formula | C₇H₁₁BrO₂ | |

| Molecular Weight | 207.07 g/mol | |

| IUPAC Name | methyl 3-(bromomethyl)cyclobutane-1-carboxylate | |

| SMILES | COC(=O)C1CC(C1)CBr |

Commercial Availability and Procurement

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is available from a number of specialized chemical suppliers. Researchers can procure this building block in quantities ranging from milligrams to kilograms, with typical purities of 98% or higher. When sourcing this reagent, it is crucial to obtain a certificate of analysis to confirm purity and identity.

| Supplier | Purity/Specification | Available Quantities |

| AK Scientific, Inc. | 98% | 100mg, 250mg, 500mg, 1g |

| BLD Pharm | >95% | Inquire for details |

| Henan Wentao Chemical Product Co., Ltd. | 99% | Inquire for details |

| Echemi | Varies by supplier | Inquire for details |

Note: Availability and pricing are subject to change. Please consult the respective suppliers for the most current information.

Synthetic Strategies: Accessing the Core Scaffold

One of the most common and effective methods for converting a primary alcohol to a primary alkyl bromide is the Appel reaction, which utilizes a combination of a phosphine and a carbon tetrahalide.

Proposed Synthetic Protocol: Bromination via Appel-type Reaction

This protocol is based on established methodologies for the conversion of primary alcohols to alkyl bromides.

Reaction Scheme:

Sources

"Methyl 3-(bromomethyl)cyclobutane-1-carboxylate" safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Compound Profile and Inherent Hazards

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate (CAS No: 89892-95-5, Molecular Formula: C₇H₁₁BrO₂) is a bifunctional organic compound featuring both a methyl ester and a primary alkyl bromide.[1] This structure makes it a valuable synthetic intermediate or building block in medicinal chemistry and drug discovery, allowing for the introduction of a cyclobutane moiety into larger molecules.

The primary driver of its chemical reactivity and toxicological profile is the bromomethyl group. This functional group classifies the compound as a potent alkylating agent .[2][3] Alkylating agents are compounds that can transfer an alkyl group to nucleophilic sites on other molecules, including biologically critical macromolecules like DNA and proteins.[2][3][4] This mechanism is the basis for the therapeutic action of many anticancer drugs but also accounts for their significant toxicity.[4][5][6] Consequently, handling Methyl 3-(bromomethyl)cyclobutane-1-carboxylate requires a comprehensive understanding of its hazards and the implementation of rigorous safety protocols to prevent exposure.

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and standardized summary of the hazards associated with this compound. The primary hazards are acute toxicity, severe eye damage, and irritation to the skin and respiratory tract.[1]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement (H-Code) | Description |

| Acute Toxicity, Oral (Category 3) | Skull and Crossbones | Danger | H301: Toxic if swallowed | Ingestion of small quantities may cause severe health damage or be fatal.[1] |

| Serious Eye Damage (Category 1) | Corrosion | Danger | H318: Causes serious eye damage | Direct contact poses a risk of irreversible damage to the eye.[1] |

| Skin Irritation (Category 2) | Exclamation Mark | Warning | H315: Causes skin irritation | May cause inflammation, redness, or discomfort upon contact with skin.[1] |

| Specific Target Organ Toxicity, Single Exposure (Category 3) | Exclamation Mark | Warning | H335: May cause respiratory irritation | Inhalation of vapors or aerosols may irritate the respiratory system, leading to coughing or shortness of breath.[1] |

Data sourced from the PubChem Laboratory Chemical Safety Summary for CID 13585217.[1]

The causality behind these classifications stems from its reactivity as an alkylating agent. Skin and eye damage are a result of the compound's ability to react with proteins and other molecules in tissues, while its toxicity upon ingestion is due to systemic distribution and subsequent reaction with critical cellular components.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous PPE use, is mandatory. The hierarchy of controls (elimination, substitution, engineering, administrative, PPE) must be applied.

Engineering Controls

-

Chemical Fume Hood: All handling of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent the inhalation of vapors.[7][8] The sash should be kept as low as possible.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[9]

-

Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected for its chemical resistance to alkylating agents.

-

Eye and Face Protection: Chemical safety goggles are mandatory at all times. When there is a risk of splashing (e.g., transfers of >50 mL, reactions under pressure), a full-face shield must be worn in addition to goggles.[9][10]

-

Skin Protection:

-

Gloves: Standard nitrile gloves may not provide sufficient protection for prolonged contact. Double-gloving with a heavier-duty nitrile or neoprene glove is strongly recommended. Gloves must be inspected for integrity before each use and removed without touching the outer surface.[10][11] Contaminated gloves must be disposed of as hazardous waste immediately.[10]

-

Lab Coat: A flame-resistant lab coat with full-length sleeves and a secure closure is required.

-

-

Hygiene Practices: Do not eat, drink, or apply cosmetics in the laboratory.[11] Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[11][12]

Caption: PPE Donning and Doffing Sequence.

Protocols for Safe Handling and Storage

General Handling

-

Always handle this substance as a potential carcinogen and reproductive toxin due to its nature as an alkylating agent.

-

Use only non-sparking tools and explosion-proof equipment where applicable.[7][13][14]

-

Avoid generating aerosols or mists.[7]

-

Ground and bond containers when transferring material to prevent static discharge.[13][14]

Experimental Protocol: Weighing and Transfer for Reaction Setup

-

Preparation: Clear the fume hood work surface. Gather all necessary equipment (spatulas, glassware, pipettes, absorbent pads). Ensure the receiving vessel is clean, dry, and compatible.

-

PPE Confirmation: Don all required PPE as outlined in Section 3.2, including double gloves.

-

Inerting Atmosphere (if required): If the reaction is air-sensitive, ensure the receiving vessel is under an inert atmosphere (e.g., Nitrogen or Argon).

-

Taring: Place the closed receiving vessel on a tared analytical balance inside the fume hood.

-

Transfer: Uncap the reagent bottle. Using a clean glass pipette or syringe, carefully withdraw a slightly larger volume than needed. Transfer the liquid dropwise into the receiving vessel on the balance until the target mass is reached.

-

Closure: Immediately and securely cap both the reagent bottle and the receiving vessel.

-